6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-chlorophenoxy group at position 6 and a trifluoromethyl (-CF₃) group at position 3. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, enabling interactions with diverse biological targets such as phosphodiesterases (PDEs), bromodomains, and GABAA receptors . The 4-chlorophenoxy substituent enhances lipophilicity and may influence target selectivity, while the electron-withdrawing trifluoromethyl group improves binding affinity through hydrophobic and dipolar interactions .
Properties
IUPAC Name |
6-(4-chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O/c13-7-1-3-8(4-2-7)21-10-6-5-9-17-18-11(12(14,15)16)20(9)19-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUHTOVOZZGBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with a suitable leaving group on the triazole ring.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or triazole moieties.
Reduction: Reduction reactions can occur, especially at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Triazolopyridazines are more prevalent in bromodomain inhibition (e.g., BRD4 inhibitors) due to planar geometry favoring π-π stacking in acetyl-lysine binding pockets .
Position 3 Substituents :
- The trifluoromethyl group (-CF₃) enhances binding affinity across targets (e.g., AZD3514 for AR, BRD4 Inhibitor 6) by engaging in hydrophobic interactions .
- Methoxy or dimethoxyphenyl groups (as in PDE4 inhibitors) improve solubility and isoform selectivity .
Position 6 Substituents: Bulky, flexible groups (e.g., tetrahydrofuran-3-yloxy in Compound 18) optimize PDE4 inhibition by fitting into hydrophobic subpockets . Aryl amines (e.g., indole-ethylamine in BRD4 Inhibitor 6) are critical for bromodomain interaction, while phenoxy groups (as in the target compound) may balance lipophilicity and bioavailability .
Pharmacological and Pharmacokinetic Comparisons
- PDE4 Inhibitors : Triazolopyridazines (Compound 18) and triazolothiadiazines (Compound 10) show similar potency but differ in off-target effects. Triazolothiadiazines exhibit faster hepatic clearance in preclinical models .
- BRD4 Inhibitors : Trifluoromethyl-substituted triazolopyridazines (e.g., Compound 6) show superior cellular permeability compared to methyl or cyclopropyl analogs .
- Antimicrobial Activity : Chlorophenyl-substituted triazolopyridazines exhibit enhanced antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to methoxy variants .
Biological Activity
The compound 6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds in the triazolo-pyridazine class exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of triazolo-pyridazine can inhibit the growth of various bacteria and fungi. The compound was tested against standard pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to conventional antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin |
| Escherichia coli | 32 | Ketoconazole |
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were recorded at 15 µM and 20 µM respectively, indicating moderate anti-inflammatory potential .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of triazolo-pyridazines revealed that the introduction of a trifluoromethyl group significantly enhanced antimicrobial activity. The study utilized a panel of bacterial and fungal strains to assess the effectiveness of various derivatives .
- Anti-inflammatory Assessment : Another research focused on evaluating the anti-inflammatory properties through in vivo models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in paw edema compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, contributing to increased interaction with biological targets.
- The chlorophenoxy moiety is essential for binding affinity to microbial enzymes and receptors involved in inflammatory pathways.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions using hydrazine derivatives and chloro-substituted pyridazine precursors. Key steps include:
- Precursor Preparation: React 4-chlorophenol with trifluoromethyl pyridazine intermediates under basic conditions to form the phenoxy linkage .
- Cyclization: Use phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as dehydrating agents to promote triazole ring closure .
- Optimization: Control temperature (80–120°C) and solvent polarity (e.g., acetonitrile or DMF) to improve yield. Catalytic bases like K₂CO₃ enhance phenoxy group coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
